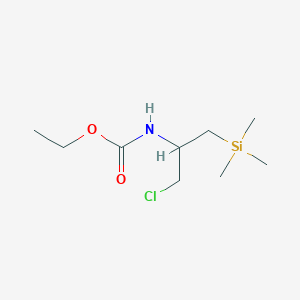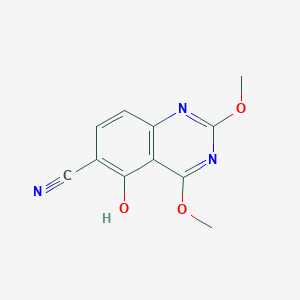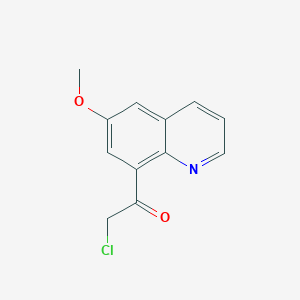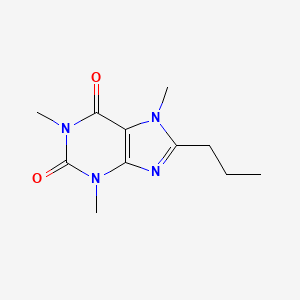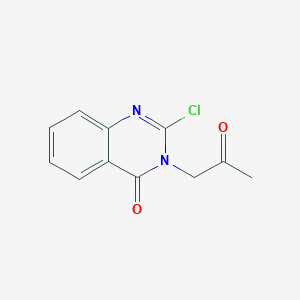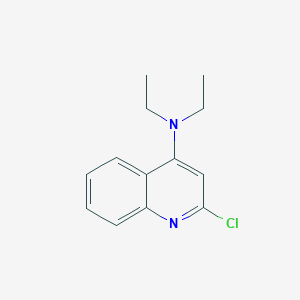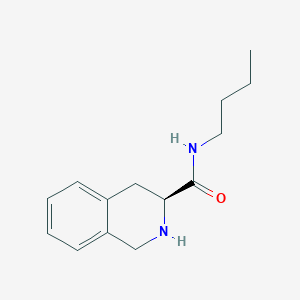![molecular formula C16H14N2 B11875073 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole CAS No. 4106-24-5](/img/structure/B11875073.png)
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like copper or silver in the presence of suitable reagents and solvents ensures minimal byproduct formation and optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Exhibits antimicrobial and antihypertensive activities.
Uniqueness: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole stands out due to its unique structure, which imparts distinct chemical and biological properties. Its tetrahydro-benzo[CD]indazole core differentiates it from other indazole derivatives, making it a valuable compound for various research applications .
Properties
CAS No. |
4106-24-5 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-phenyl-2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4,6,8(12)-tetraene |
InChI |
InChI=1S/C16H14N2/c1-2-8-13(9-3-1)18-15-11-5-7-12-6-4-10-14(17-18)16(12)15/h1-3,5,7-9,11H,4,6,10H2 |
InChI Key |
ZITHUEJBBDZLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=NN(C3=CC=C2)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

